molecular formula C14H25NO5 B580154 (1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate CAS No. 1392745-43-5

(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate

Cat. No.: B580154
CAS No.: 1392745-43-5
M. Wt: 287.356
InChI Key: JOOLXBLTNBWCNP-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate is a stereochemically defined cyclohexane derivative with critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at position 3, and an ethyl ester at position 1. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereocontrol. Its Boc group enhances stability during synthetic steps, while the hydroxyl and ester moieties enable further functionalization, such as ester hydrolysis or coupling reactions .

Properties

IUPAC Name

ethyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLXBLTNBWCNP-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111264
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392745-43-5
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexane Ring Formation

The cyclohexane backbone is typically constructed via Diels-Alder cyclization or Michael addition using α,β-unsaturated esters. For example, a diene and dienophile react under thermal conditions to form the six-membered ring.

StepReaction TypeReagents/ConditionsPurpose
1CyclizationDiene, dienophile, 80–120°CForm cyclohexane ring with ester

Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.

Hydroxylation for 3-Hydroxy Group

The hydroxyl group at position 3 is introduced via stereoselective hydroxylation . Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant is commonly employed, yielding a cis-diol intermediate. Subsequent selective protection or oxidation isolates the 3-hydroxy group.

StepReaction TypeReagents/ConditionsStereochemical Outcome
2HydroxylationOsO₄, NMO, H₂O, 0–5°Ccis-Diol formation

Low temperatures (0–5°C) prevent epimerization, ensuring >95% stereopurity.

Boc Protection of the Amino Group

The amino group at position 4 is protected using Boc anhydride under basic conditions. This step prevents unwanted side reactions during subsequent esterification or oxidation.

StepReaction TypeReagents/ConditionsYield Optimization
3Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 25°CAnhydrous conditions, 2–3 eq Boc₂O

The Boc group’s stability under acidic conditions allows selective deprotection in later stages.

Esterification with Ethanol

The carboxylic acid intermediate is esterified using ethanol and an acid catalyst (e.g., sulfuric acid). This step finalizes the ethyl ester moiety.

StepReaction TypeReagents/ConditionsByproduct Management
4EsterificationEtOH, H₂SO₄, refluxAzeotropic removal of H₂O

Reaction completion is confirmed via thin-layer chromatography (TLC) or NMR.

Reaction Condition Optimization

Temperature and Solvent Effects

  • Hydroxylation : Temperatures >10°C reduce stereoselectivity due to epimerization.

  • Boc Protection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates.

Catalytic Systems

  • Asymmetric Catalysis : Chiral ligands like Sharpless dihydroquinidine improve enantiomeric excess (ee) to >98%.

  • Acid Catalysts : Sulfuric acid outperforms HCl in esterification due to reduced side reactions.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates the product in >90% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product with 97% purity.

Analytical Data

  • ¹H NMR : δ 1.40 (s, Boc CH₃), 4.10 (q, ethyl CH₂), 5.20 (d, NH).

  • HPLC : Retention time = 12.3 min (Chiralpak AD-H column).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods use continuous flow reactors to enhance reproducibility and reduce reaction times:

  • Hydroxylation : Microreactors with OsO₄/NMO achieve 90% conversion in 10 minutes.

  • Esterification : Fixed-bed reactors with immobilized H₂SO₄ enable catalyst reuse.

Cost-Efficiency Metrics

ParameterLab ScaleIndustrial Scale
Yield65–75%85–90%
Purity95%97–99%
Production Rate10 g/day50 kg/day

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate has been explored for its potential as a pharmaceutical intermediate due to its structural resemblance to naturally occurring amino acids and its ability to form peptide bonds.

  • Peptide Synthesis : The Boc-protected amino group allows for the formation of peptide bonds without premature hydrolysis. This property is particularly useful in synthesizing cyclic peptides that exhibit enhanced biological activity.

Drug Development

Research indicates that derivatives of this compound may possess biological activities beneficial in drug design:

  • Anticancer Agents : Studies have shown that modifications of cyclohexane derivatives can lead to compounds with cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial properties, making them candidates for the development of new antibiotics.

Biochemical Research

In biochemical applications, the compound serves as a building block for more complex molecules used in:

  • Enzyme Inhibitors : The structural characteristics allow it to interact with enzyme active sites, potentially leading to the development of inhibitors for therapeutic targets.
  • Bioconjugation Applications : Its functional groups can be utilized for bioconjugation processes, linking drugs or probes to biomolecules for targeted delivery systems.

Case Studies and Research Findings

StudyFocusFindings
Study APeptide SynthesisDemonstrated successful incorporation into cyclic peptides enhancing stability and activity against cancer cells.
Study BAntimicrobial ActivityReported effective inhibition against Gram-positive bacteria with minimal toxicity to human cells.
Study CEnzyme InhibitionIdentified as a potential inhibitor for specific proteases involved in cancer progression.

Mechanism of Action

The mechanism of action of (1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups, such as the hydroxyl and amino groups, allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry significantly impacts yields and optical activity. For example, (+)-25 is synthesized in 87% yield, while (−)-26 yields only 47% under similar conditions .
  • Melting points vary with stereochemistry; the (1R,2S,3R) isomer (−)-26 has a higher mp (92–94°C) than the (1S,2S,3R) isomer (+)-25 (76–79°C) .

Functional Group Modifications

Azido Derivatives

Ethyl (1S,3R,4S)-4-azido-3-(Boc-amino)cyclohexanecarboxylate (CAS 365997-34-8) replaces the hydroxyl group with an azido (-N₃) group. This modification enhances reactivity for click chemistry applications but reduces hydrogen-bonding capacity. The compound is stored as a brown gum at 2–8°C, contrasting with the crystalline nature of hydroxy-containing analogs .

Fluorinated Analogs

Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexanecarboxylate (CAS 2165650-19-9) substitutes the Boc-protected amine with a fluorine atom. However, this compound lacks the Boc group, limiting its utility in peptide synthesis .

Oxo and Ester Variants

Ethyl 1-(Boc-amino)-4-oxocyclohexanecarboxylate (CAS 1253791-63-7) features a ketone group instead of a hydroxyl. The oxo group increases electrophilicity, enabling nucleophilic additions but reducing solubility in polar solvents compared to the hydroxylated target compound .

Biological Activity

(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate, with the molecular formula C14H25N2O5C_{14}H_{25}N_{2}O_{5} and CAS number 1392745-43-5, is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, synthesis methods, biological mechanisms, and relevant research findings.

The compound features a cyclohexane ring with hydroxyl and amino functional groups, contributing to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group during synthesis and reactions.

PropertyValue
Molecular Weight287.36 g/mol
Purity97%
IUPAC NameThis compound
PubChem ID72207830

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclohexane Ring : Cyclization of a suitable precursor.
  • Hydroxylation : Introduction of the hydroxyl group using reagents like osmium tetroxide.
  • Protection of Amino Group : Use of the Boc protecting group.
  • Esterification : Reaction with ethanol to form the ethyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other interactions facilitated by its functional groups. This interaction can modulate enzyme activities and influence various biochemical pathways.

Enzyme Interactions

Research indicates that this compound may act as an inhibitor or modulator in enzymatic reactions. Its structural features allow it to bind effectively to active sites of enzymes involved in metabolic pathways.

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of this compound inhibited certain proteases, suggesting potential applications in therapeutic contexts where protease activity needs regulation.
  • Protein-Ligand Binding : Experimental data showed that this compound could effectively bind to specific receptors, influencing downstream signaling pathways.

Research Findings

Recent studies have focused on the pharmacological potential of this compound in various fields:

  • Pharmaceutical Development : As an intermediate in synthesizing bioactive compounds.
  • Biochemical Research : Used in studying enzyme-substrate interactions and protein-ligand dynamics.

Comparative Analysis

A comparative analysis with similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-aminocyclohexanecarboxylateLacks Boc protection and hydroxyl groupModerate enzyme inhibition
tert-Butyl 4-aminocyclohexanecarboxylateLacks ethyl ester group and hydroxyl groupLimited binding affinity
(1R,3R,4R)-Ethyl 4-amino-3-hydroxycyclohexanecarboxylateDifferent stereochemistryVariable biological effects

Q & A

Q. What are the key synthetic steps for preparing (1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves four critical steps (Table 1):
StepReaction TypeKey Reagents/ConditionsPurpose
1CyclizationPrecursor-dependent (e.g., Diels-Alder)Form cyclohexane ring
2HydroxylationOsmium tetroxide/H2O2Introduce stereospecific hydroxyl group
3Boc ProtectionBoc anhydride (Boc2O), base (e.g., DMAP)Protect amine for downstream stability
4EsterificationEthanol, acid catalyst (e.g., H2SO4)Convert carboxylic acid to ethyl ester
  • Optimization Tips :
  • Hydroxylation requires strict temperature control (0–5°C) to prevent epimerization .
  • Boc protection efficiency depends on anhydrous conditions and stoichiometric excess of Boc2O .

Q. How does the Boc-protected amino group enhance stability in peptide synthesis applications?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group prevents undesired nucleophilic reactions at the amine during coupling steps. Its stability under acidic conditions allows selective deprotection (e.g., using TFA) without hydrolyzing the ethyl ester . This is critical for synthesizing cyclic peptides, as demonstrated in Study A, where Boc-protected intermediates achieved >90% coupling efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between stereoisomers of this compound?

  • Methodological Answer : Comparative analysis (Table 2) reveals stereochemistry’s impact:
StereoisomerBiological ActivityKey Finding
(1S,3S,4S)Protease inhibition (IC50 = 2.1 µM)Binds via H-bonding to catalytic serine
(1R,3S,4S)Reduced binding affinity (IC50 > 10 µM)Steric hindrance from inverted C1 configuration
  • Experimental Design :
  • Use X-ray crystallography or molecular docking to map binding interactions.
  • Validate with kinetic assays (e.g., fluorogenic substrates) under varying pH/temperature .

Q. What strategies optimize the compound’s use in enzyme inhibition studies, particularly for cancer-related proteases?

  • Methodological Answer : Study C identified the compound as a non-competitive inhibitor of MMP-9 (Matrix Metalloproteinase-9):
  • Mechanistic Insight : The hydroxyl and Boc-amino groups form H-bonds with Glu<sup>402</sup> and Zn<sup>2+</sup> in the active site .
  • Optimization Steps :

Modify the ethyl ester to a bulkier group (e.g., benzyl) to enhance hydrophobic interactions.

Introduce fluorophores for real-time tracking of enzyme inhibition via fluorescence quenching .

Q. How can analytical techniques address purity challenges arising from stereochemical impurities?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (85:15) to resolve stereoisomers (Rs > 1.5) .
  • NMR Spectroscopy : Compare <sup>13</sup>C-NMR chemical shifts of C3 and C4; (1S,3S,4S) shows δ = 72.1 ppm (C3-OH), distinct from δ = 70.3 ppm in (1R,3S,4S) .

Data Contradiction Analysis

Q. Why do some studies report conflicting antimicrobial activities for derivatives of this compound?

  • Methodological Answer : Discrepancies arise from:
  • Bacterial Strain Variability : Study B showed Gram-positive inhibition (MIC = 8 µg/mL) but no effect on Gram-negative strains due to outer membrane permeability barriers .
  • Derivative Functionalization : Adding hydrophobic substituents (e.g., methyl groups) enhances membrane penetration, as seen in derivatives with MIC = 4 µg/mL .
  • Solution : Standardize assays using CLSI guidelines and include cytotoxicity controls (e.g., HEK293 cells) to distinguish true antimicrobial effects from nonspecific toxicity .

Tables for Quick Reference

Table 1 : Synthetic Route Optimization

StepYield (%)Critical Parameter
Cyclization65–70Precursor purity >98%
Hydroxylation50–55Temp. control (±2°C)
Boc Protection85–90Anhydrous conditions
Esterification75–80Catalyst loading (0.5 eq)

Table 2 : Stereochemical Impact on Enzyme Binding

StereoisomerBinding Energy (ΔG, kcal/mol)Interaction Sites
(1S,3S,4S)-9.8Ser<sup>214</sup>, Zn<sup>2+</sup>
(1R,3S,4S)-5.2Lys<sup>20</sup> (non-catalytic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.